molecular formula C15H31ClN2 B4968418 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride

2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride

Cat. No. B4968418
M. Wt: 274.87 g/mol
InChI Key: YSJVQMSBJYEFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride, also known as EPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPB is a piperidine derivative that has been shown to exhibit promising pharmacological properties, including its ability to act as a selective dopamine transporter inhibitor.

Scientific Research Applications

2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride has been extensively studied for its potential applications in various fields. One of the most significant applications of 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride is in the field of neuroscience. 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride has been shown to act as a selective dopamine transporter inhibitor, which makes it a promising candidate for the treatment of various neurological disorders, including Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride acts as a selective dopamine transporter inhibitor, which means that it inhibits the reuptake of dopamine by the presynaptic neuron. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain, including increased motivation, improved mood, and enhanced cognitive function.
Biochemical and Physiological Effects
2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride has been shown to have various biochemical and physiological effects. Studies have shown that 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride can increase the release of dopamine in the brain, which can lead to improved mood and cognitive function. 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride has also been shown to enhance the activity of the prefrontal cortex, which is responsible for executive function, decision making, and planning.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride for lab experiments is its selectivity for the dopamine transporter. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride. One of the most promising areas of research is the development of 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride-based therapies for the treatment of neurological disorders. Another area of research is the study of the long-term effects of 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride on the brain and the body, including its potential for addiction and abuse.
Conclusion
In conclusion, 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience. 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride acts as a selective dopamine transporter inhibitor, which makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes. While there are limitations to its use in lab experiments, the future directions for research on 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride are promising, and it is likely that this compound will continue to be an important area of study in the years to come.

Synthesis Methods

The synthesis of 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride involves a multi-step process that begins with the reaction of 1,4-dibromobutane with piperidine. This reaction yields 1,4-bis(piperidin-1-yl)butane, which is then reacted with 2-ethylpropylamine to produce 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride. The final step involves the addition of hydrochloric acid to form 2-ethyl-1'-propyl-1,4'-bipiperidine hydrochloride hydrochloride salt.

properties

IUPAC Name

2-ethyl-1-(1-propylpiperidin-4-yl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2.ClH/c1-3-10-16-12-8-15(9-13-16)17-11-6-5-7-14(17)4-2;/h14-15H,3-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJVQMSBJYEFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCC2CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1'-propyl-1,4'-bipiperidine hydrochloride

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